
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate is an organic compound that features a pyridine ring with an oxido group and a sulfanyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate typically involves the reaction of 3-pyridinesulfenyl chloride with methyl acetate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Lansoprazole sulfide: Contains a similar sulfanyl group attached to a pyridine ring.
Omeprazole: Another compound with a pyridine ring and similar functional groups.
Uniqueness: Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Propriétés
Numéro CAS |
151373-12-5 |
|---|---|
Formule moléculaire |
C8H9NO3S |
Poids moléculaire |
199.224 |
Nom IUPAC |
methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate |
InChI |
InChI=1S/C8H9NO3S/c1-12-8(10)6-13-7-3-2-4-9(11)5-7/h2-5H,6H2,1H3 |
Clé InChI |
BGBXQBWTQYCFPI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSC1=C[N+](=CC=C1)[O-] |
Synonymes |
Acetic acid, [(1-oxido-3-pyridinyl)thio]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)
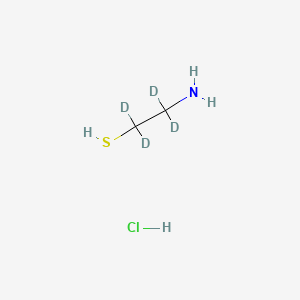
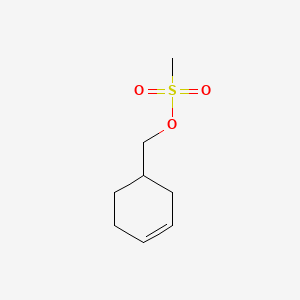
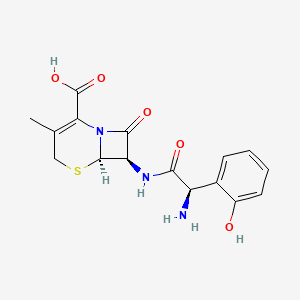
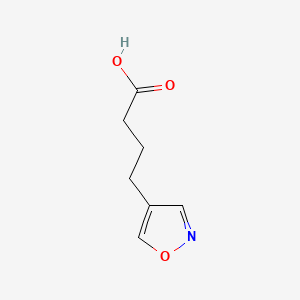
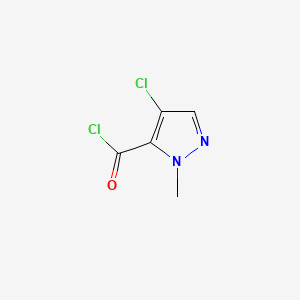
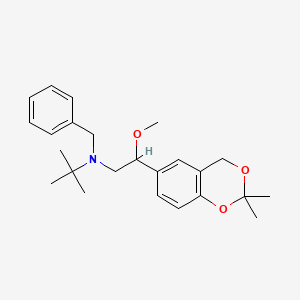
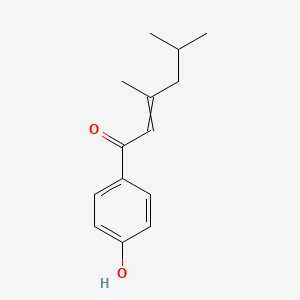
![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)
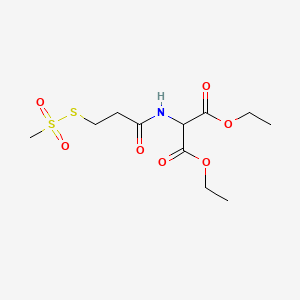
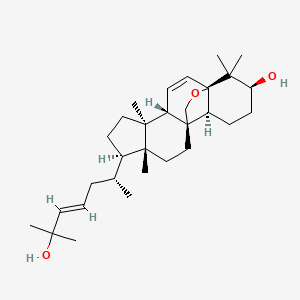
![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)
